1-Butyl-4-methylpyridinium triflate
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Overview
Description
1-Butyl-4-methylpyridinium triflate is a pyridinium-based ionic liquid with the chemical formula C₁₁H₁₆F₃NO₃S. It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Butyl-4-methylpyridinium triflate is primarily used as an electrolyte in electrochemical double layer capacitors (EDLCs) . Its primary targets are the cathodic and anodic stability limits of the electrolyte .
Biochemical Pathways
The compound affects the energy storage system of EDLCs . Energy is stored through ion adsorption, forming a double layer of ions at the working electrode/electrolyte interface . The stored energy density is dependent on the capacitance of the electrode and the OPW of the electrolyte .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, we do know that it has a molecular weight of 299.31, a viscosity of 136 cP at 25 °C, and a density of 1.23 g/cm³ at 26 °C . These properties can influence the compound’s bioavailability and its interaction with biological systems.
Result of Action
The use of this compound as an electrolyte in EDLCs can lead to high energy density and high power density . It also contributes to the technical maturity of EDLCs as potential energy storage devices .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of this compound. For instance, its viscosity and density are measured at specific temperatures . Changes in these environmental conditions could potentially affect the compound’s performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylpyridinium triflate can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-methylpyridine with butyl bromide to form 1-butyl-4-methylpyridinium bromide. This intermediate is then treated with triflic acid (trifluoromethanesulfonic acid) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triflate anion.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Aggregation: It exhibits aggregation behavior in aqueous solutions, which can influence its reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .
Scientific Research Applications
1-Butyl-4-methylpyridinium triflate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Butylpyridinium tetrafluoroborate
- 1-Butyl-2-methylpyridinium tetrafluoroborate
- 1-Butyl-3-methylpyridinium tetrafluoroborate
- 1-Butyl-3-methylpyridinium dicyanamide
- 1-Octyl-3-methylpyridinium tetrafluoroborate
Uniqueness
1-Butyl-4-methylpyridinium triflate stands out due to its unique combination of thermal stability, low melting point, and high ionic conductivity. These properties make it particularly suitable for applications in high-temperature processes and electrochemical devices .
Properties
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVYJPCPEBAGFO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049368 |
Source
|
Record name | 1-Butyl-4-methylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882172-79-4 |
Source
|
Record name | 1-Butyl-4-methylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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